molecular formula C16H24N2O2 B5748896 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide

2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide

Cat. No.: B5748896
M. Wt: 276.37 g/mol
InChI Key: VRJTWNZZVNLPEE-UHFFFAOYSA-N
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Description

2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide is a chemical compound with a complex structure that includes a benzamide core

Preparation Methods

The synthesis of 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide typically involves multiple steps. One common synthetic route includes the acylation of an appropriate amine with 2,2-dimethylpropanoyl chloride, followed by coupling with a benzamide derivative. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition or protein binding due to its specific structural features.

    Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar compounds to 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide include:

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)10-17-14(19)12-8-6-7-9-13(12)18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJTWNZZVNLPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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